molecular formula C13H19NO4S B2885232 N-[(3-hydroxyoxolan-3-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide CAS No. 1914477-25-0

N-[(3-hydroxyoxolan-3-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2885232
CAS No.: 1914477-25-0
M. Wt: 285.36
InChI Key: SRQIOCUSEHGQPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-hydroxyoxolan-3-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide is a synthetic sulfonamide-based compound intended for research applications. Sulfonamides are a significant class of organo-sulphur compounds known for their broad spectrum of pharmacological activities. They are characterized by the presence of the sulfonamide functional group (-SO2NH2 or -SO2NH-), which is key to their interaction with biological macromolecules . This particular compound features a benzene sulfonamide core that is substituted with methyl groups and linked to a hydroxytetrahydrofuran moiety, a structural combination that may be explored for its potential biochemical properties. As part of the sulfonamide family, this chemical is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other personal use. Researchers can utilize it as a building block or intermediate in chemical synthesis, or for investigating structure-activity relationships in medicinal chemistry programs. All information presented is for research reference purposes only.

Properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-10-3-4-12(7-11(10)2)19(16,17)14-8-13(15)5-6-18-9-13/h3-4,7,14-15H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQIOCUSEHGQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-hydroxyoxolan-3-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[(3-hydroxyoxolan-3-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamide Derivatives (SC-558 Analogs)

highlights sulfonamide analogs (1a-f) derived from SC-558, a COX-2 inhibitor. These compounds vary by substituents (X = H, CH₃, OCH₃, Br, Cl, etc.) on the benzene ring. A comparison with the target compound reveals critical differences:

Compound Substituent(s) on Benzene Core Structure Potential Activity
SC-558 analogs Single X group (e.g., CH₃) 3,4-Dihydroquinazolin COX-2 inhibition
Target compound 3,4-dimethyl Benzene sulfonamide Inferred enzyme modulation

The 3,4-dimethyl groups in the target compound likely increase steric bulk and lipophilicity compared to SC-558 analogs with single substituents. For example, compound 1b (X = CH₃) has a single methyl group, whereas the target’s dual methyl groups could enhance hydrophobic interactions but reduce solubility. Methoxy (1c) or halogen (1d, 1e) substituents in SC-558 analogs introduce polar or electron-withdrawing effects, which may alter binding affinity compared to the electron-donating methyl groups in the target .

Benzimidazole Derivatives

describes benzimidazole derivatives (B1, B8) with distinct cores but similar functionalization strategies. For instance:

  • B1 : N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline
  • B8 : N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide
Feature Target Compound Benzimidazole Derivatives
Core Structure Benzene sulfonamide Benzimidazole
Key Substituents 3,4-dimethyl, hydroxyoxolane Methoxy, acetamide
Likely Targets Enzymes (e.g., COX-2) Kinases, proton pumps

Benzimidazoles often target proton pumps (e.g., omeprazole) or kinases due to their nitrogen-rich aromatic system. In contrast, the target compound’s sulfonamide group is more commonly associated with enzyme active-site binding. The methoxy group in B1 offers resonance stabilization, while the target’s methyl groups prioritize hydrophobicity, suggesting divergent therapeutic applications .

Chromatographic Behavior

examines chromatographic separation factors (α) for N-(3,5-dinitrobenzoyl) amino acid esters. The target compound’s 3,4-dimethyl groups would increase hydrophobicity relative to the nitrobenzoyl esters, likely resulting in higher retention on reversed-phase columns. For example, end-capped stationary phases (CSPs) in show improved separation for bulkier analytes, suggesting the target compound might exhibit similar behavior .

Structural Analysis Techniques

discusses WinGX and ORTEP for crystallographic analysis. For instance, SC-558 analogs () likely used such software to resolve bond angles and torsion strains, which are critical for comparing steric effects between the target and its analogs .

Biological Activity

N-[(3-hydroxyoxolan-3-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C₁₃H₁₇N₃O₃S
  • Molecular Weight : 285.35 g/mol

Its structure includes a sulfonamide group, which is known for various biological activities, particularly in antimicrobial and anti-inflammatory contexts.

  • Antimicrobial Activity : Sulfonamides are known to inhibit bacterial growth by interfering with the synthesis of folic acid, a vital nutrient for bacteria. This mechanism is primarily through competitive inhibition of the enzyme dihydropteroate synthase.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation by inhibiting the production of pro-inflammatory cytokines.
  • Antitumor Activity : Some studies suggest that sulfonamide derivatives can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

StudyBiological ActivityFindings
Study 1AntimicrobialDemonstrated effective inhibition of bacterial strains such as E. coli and S. aureus.
Study 2Anti-inflammatoryReduced levels of TNF-alpha and IL-6 in vitro, indicating potential for treating inflammatory diseases.
Study 3AntitumorInduced apoptosis in breast cancer cell lines, suggesting a pathway for cancer therapy development.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of a related sulfonamide compound against urinary tract infections (UTIs). Results indicated a significant reduction in bacterial load among participants treated with the compound compared to a placebo group.
  • Case Study on Anti-inflammatory Potential : In a preclinical model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and pain scores, highlighting its potential as an anti-inflammatory agent.
  • Case Study on Cancer Treatment : A laboratory study assessed the effects of the compound on various cancer cell lines. The results showed dose-dependent cytotoxicity and increased apoptosis markers, suggesting its potential use as an adjunct in cancer therapy.

Q & A

Basic Research Questions

What are the optimal synthetic routes for preparing N-[(3-hydroxyoxolan-3-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of this compound involves multi-step organic reactions, typically starting with sulfonylation of a benzene derivative followed by functionalization of the oxolane ring. Key steps include:

  • Sulfonamide Formation : Reacting 3,4-dimethylbenzenesulfonyl chloride with a hydroxyl-containing oxolane intermediate under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .
  • Oxolane Modification : Introducing the hydroxy group via epoxidation or hydroxylation, requiring controlled temperatures (0–5°C) to avoid side reactions .
  • Purification : Use of column chromatography (silica gel, ethyl acetate/hexane) and recrystallization to isolate the final product.
    Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
SulfonylationTEA, CH₂Cl₂, RT65–70≥95%
HydroxylationH₂O₂, AcOH, 0°C50–5590%
Final PurificationEthyl acetate/hexane8599%

How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

Methodological Answer:
Structural elucidation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl groups on benzene, hydroxyoxolane connectivity) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ peak at m/z 342.12) .
  • X-ray Crystallography : For resolving stereochemical ambiguities (e.g., hydroxyoxolan-3-yl configuration) using software like WinGX/ORTEP .

What preliminary biological screening assays are recommended to assess its bioactivity?

Methodological Answer:
Initial screening includes:

  • Enzyme Inhibition Assays : Test against kinases or proteases (e.g., fluorescence-based assays at 10–100 μM concentrations) .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:
SAR studies require:

  • Analog Synthesis : Varying substituents on the benzene ring (e.g., replacing methyl with methoxy) and modifying the oxolane ring’s hydroxy group .
  • Computational Modeling : Docking studies (AutoDock Vina) to predict binding modes with targets like carbonic anhydrase IX .
  • Pharmacophore Mapping : Identify critical hydrogen-bond donors (e.g., sulfonamide -SO₂NH- and hydroxy group) .

How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

  • Single-Crystal Growth : Use slow evaporation in ethanol/water mixtures to obtain diffraction-quality crystals .
  • Data Collection : Employ synchrotron radiation (λ = 0.710–0.900 Å) for high-resolution datasets.
  • Refinement : WinGX suite for solving anisotropic displacement parameters and validating hydrogen-bond networks .

What strategies address contradictions in reported biological activity across studies?

Methodological Answer:
Discrepancies (e.g., varying IC₅₀ values) arise from assay conditions. Mitigation strategies include:

  • Standardized Protocols : Use identical cell lines (e.g., ATCC-certified), buffer pH, and incubation times .
  • Meta-Analysis : Pool data from ≥5 independent studies to calculate weighted mean activity .
  • Mechanistic Follow-Up : Confirm target engagement via CRISPR knockouts or isothermal titration calorimetry (ITC) .

How can in silico tools predict metabolic stability and toxicity?

Methodological Answer:

  • ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism (e.g., CYP3A4 liability) and hERG inhibition .
  • Metabolite Identification : Use GLORY or Meteor Nexus to simulate Phase I/II transformations (e.g., hydroxylation at the oxolane ring) .
  • Toxicity Profiling : ProTox-II for predicting hepatotoxicity and mutagenicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.